

Analytical methods for 1-Methylcyclobutane-1sulfonamide characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Methylcyclobutane-1sulfonamide

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Application Notes: Characterization of 1-Methylcyclobutane-1-sulfonamide

Introduction

1-Methylcyclobutane-1-sulfonamide is a novel organic compound with potential applications in medicinal chemistry and drug development. As with any new chemical entity, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide a detailed overview of the recommended analytical methods for the characterization of **1-Methylcyclobutane-1-sulfonamide**, catering to researchers, scientists, and drug development professionals. The described protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are based on established methods for related sulfonamides and cyclobutane derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Methylcyclobutane-1-sulfonamide** is presented in the table below. This information is essential for method development and data interpretation.



Property	Value	Source
Molecular Formula	C5H11NO2S	INVALID-LINK
Molecular Weight	149.21 g/mol	INVALID-LINK
Exact Mass	149.05104977 Da	INVALID-LINK
Appearance	White to off-white solid (predicted)	General knowledge
Solubility	Soluble in methanol, acetonitrile, DMSO (predicted)	General knowledge

Analytical Strategy

A multi-faceted analytical approach is recommended for the comprehensive characterization of **1-Methylcyclobutane-1-sulfonamide**. The logical workflow for this characterization is depicted in the diagram below.



Synthesis & Purification Synthesis of 1-Methylcyclobutane-1-sulfonamide Purification (e.g., Recrystallization, Chromatography) Structural Confirmation Molecular Weight Confirmation -unctional Group Identification Purity Assessment Structural Characterization & Purity Assessment NMR Spectroscopy Mass Spectrometry HPI C-UV IR Spectroscopy (Purity & Quantification) (1H, 13C) (GC-MS)

Analytical Workflow for 1-Methylcyclobutane-1-sulfonamide

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Caption: Logical workflow for the synthesis and analytical characterization.

High-Performance Liquid Chromatography (HPLC-UV)

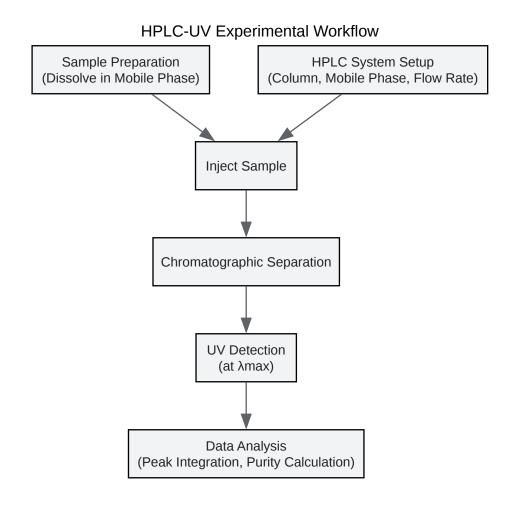
Application: HPLC with UV detection is a primary method for determining the purity of **1-Methylcyclobutane-1-sulfonamide** and for quantifying its concentration in various samples. A reversed-phase method is generally suitable for this class of compounds.

Predicted Chromatographic Data:



Parameter	Value
Retention Time	3 - 7 minutes (predicted)
UV Maximum (λmax)	~220-240 nm (predicted for sulfonamide group)
Purity (typical)	>95%

Experimental Protocol: HPLC-UV Purity Determination



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Caption: Workflow for HPLC-UV analysis.



- Instrumentation:
 - HPLC system with a UV-Vis detector.
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Reagents:
 - o Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Formic acid (optional, for pH adjustment).
 - 1-Methylcyclobutane-1-sulfonamide reference standard.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed) is recommended. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 10 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: Monitor at the determined λmax (e.g., 230 nm).
 - Injection Volume: 10 μL.
- Procedure:
 - 1. Prepare a stock solution of **1-Methylcyclobutane-1-sulfonamide** in the mobile phase (e.g., 1 mg/mL).
 - Prepare working solutions by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).



- 3. Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- 4. Inject the prepared sample solution.
- 5. Record the chromatogram and integrate the peak areas.
- 6. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

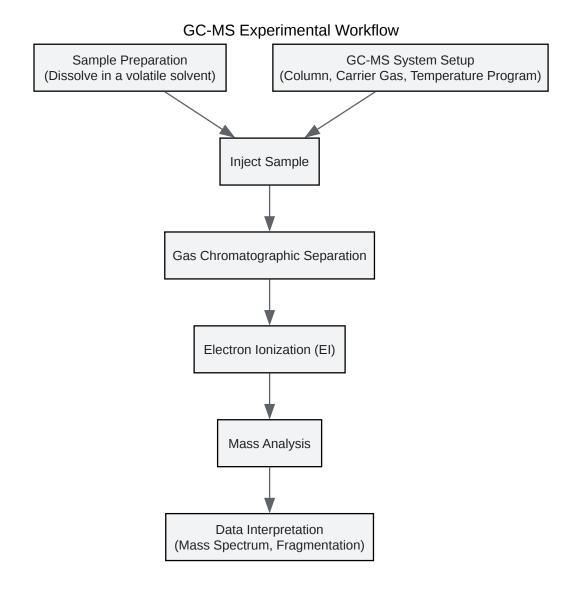
Application: GC-MS is a powerful technique for confirming the molecular weight of **1-Methylcyclobutane-1-sulfonamide** and for identifying any volatile impurities. Due to the polarity of the sulfonamide group, derivatization may be necessary to improve volatility and chromatographic performance, though direct analysis is often possible.

Predicted Mass Spectrometry Data:

lon	m/z (predicted)
[M]+•	149.05
[M-CH₃]+	134.03
[M-SO ₂ NH ₂]+	69.07
[C ₄ H ₇]+	55.05

Experimental Protocol: GC-MS Analysis





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Phone: (601) 213-4426

Email: info@benchchem.com